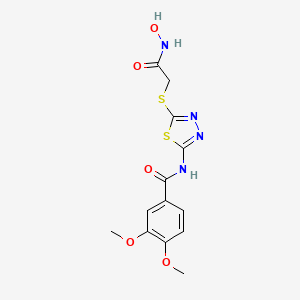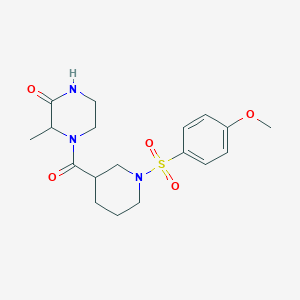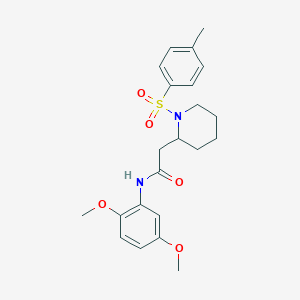![molecular formula C17H22N2O5 B2777019 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde CAS No. 712333-19-2](/img/structure/B2777019.png)
4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde, also known as DEAB, is a chemical compound that has been widely used in scientific research. DEAB is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays a critical role in the metabolism of aldehydes. In
Mécanisme D'action
4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde inhibits ALDH activity by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding acids. This leads to an accumulation of aldehydes, which can have toxic effects on cells. The inhibition of ALDH by 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde has been shown to have therapeutic potential in various diseases, including cancer and cardiovascular diseases.
Biochemical and Physiological Effects:
The inhibition of ALDH by 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde can have various biochemical and physiological effects. In cancer cells, the accumulation of aldehydes can lead to DNA damage and cell death. In cardiovascular diseases, the accumulation of aldehydes can lead to oxidative stress and inflammation. In neurodegenerative diseases, the accumulation of aldehydes can lead to neuronal damage and cell death. The effects of 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde on ALDH activity and aldehyde metabolism have been extensively studied in vitro and in vivo, providing valuable insights into the role of ALDH in these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde has several advantages as a tool for studying ALDH activity. It is a potent and specific inhibitor of ALDH, allowing researchers to selectively inhibit ALDH activity without affecting other enzymes. 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde is also relatively stable and easy to handle, making it suitable for use in a wide range of experiments. However, 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde also has some limitations. It can have off-target effects on other enzymes, and its effects can be influenced by factors such as pH and temperature. Therefore, careful controls and validation experiments are necessary to ensure the specificity and reproducibility of the results.
Orientations Futures
Could include the development of more potent and selective ALDH inhibitors, the investigation of the effects of ALDH inhibition on other biological processes, and the exploration of the therapeutic potential of ALDH inhibition in various diseases. Additionally, the use of 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Conclusion:
In conclusion, 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde is a potent and specific inhibitor of ALDH that has been widely used in scientific research. Its inhibition of ALDH activity has provided valuable insights into the role of ALDH in various diseases, and its therapeutic potential is being explored in preclinical and clinical studies. However, careful controls and validation experiments are necessary to ensure the specificity and reproducibility of the results. Further research into the role of ALDH and the development of more potent and selective inhibitors could lead to new treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-(chloromethyl)propyltrimethoxysilane and 4,4-dimethylimidazolidine-2,5-dione. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as acetonitrile. The resulting product is purified by column chromatography to obtain 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde in high yield and purity.
Applications De Recherche Scientifique
4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde has been widely used in scientific research as a tool to study the role of ALDH in various biological processes. ALDH is involved in the metabolism of endogenous and exogenous aldehydes, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzaldehyde has been used to inhibit ALDH activity in vitro and in vivo, allowing researchers to investigate the role of ALDH in these diseases.
Propriétés
IUPAC Name |
4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-4-23-14-10-12(11-20)6-7-13(14)24-9-5-8-19-15(21)17(2,3)18-16(19)22/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJUDLNQEADYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCN2C(=O)C(NC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2776936.png)

![2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2776939.png)

![2-(4-Chlorophenyl)-3-(ethylthio)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2776944.png)


![4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2776947.png)

![Tert-butyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B2776950.png)
![7-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2776951.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
